Home > Products > Screening Compounds P118366 > 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride
1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride - 2319803-22-8

1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride

Catalog Number: EVT-2942486
CAS Number: 2319803-22-8
Molecular Formula: C9H17ClN2O2
Molecular Weight: 220.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a pyridine and oxazepine moiety, contributing to its biological activity. The compound is often studied for its pharmacological properties, particularly in the context of antiviral activity and as a potential therapeutic agent.

Source

The compound is cataloged under the Chemical Abstracts Service with the number 2320224-87-9 and is available from various chemical suppliers, such as Life Chemicals Inc. . Its synthesis and characterization have been documented in patents and scientific literature, highlighting its relevance in drug discovery and development .

Classification

1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structures. It is classified as a carbamoylpyridone derivative, which has shown promise in pharmacological applications due to its ability to interact with biological targets.

Synthesis Analysis

The synthesis of 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride can be approached through several methods. One notable method involves the cyclization of appropriate precursors that contain both pyridine and oxazepine functionalities.

Methods

  1. Cyclization Reactions: The synthesis typically begins with the formation of a pyridine ring followed by the introduction of an oxazepine structure through cyclization reactions.
  2. Reagents: Common reagents used include acid chlorides for acylation and bases such as sodium hydride or potassium carbonate to facilitate ring closure.
  3. Conditions: The reactions are often carried out under controlled temperatures and inert atmospheres to prevent degradation or side reactions.

Technical Details

A detailed synthetic route may involve:

  • The formation of a substituted pyridine via nucleophilic substitution.
  • Subsequent reaction with an isocyanate or carbamate precursor to introduce the oxazepine moiety.
  • Hydrochloride salt formation for enhanced solubility and stability.
Molecular Structure Analysis

The molecular structure of 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride can be represented by its IUPAC name and structural formula.

Structure

  • Molecular Formula: C11H20N2O3·HCl
  • InChI Key: NJONZWIUTHFOQT-UHFFFAOYSA-N
  • Structural Features: The compound features a decahydropyrido framework fused with an oxazepin ring, which contributes to its unique chemical properties.

Data

The compound's melting point, boiling point, and solubility characteristics are crucial for understanding its behavior in biological systems. While specific data may vary based on purity and preparation methods, it is generally characterized as a solid at room temperature with moderate solubility in polar solvents.

Chemical Reactions Analysis

1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride can undergo various chemical reactions that are essential for its functionalization or degradation.

Types of Reactions

  1. Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack by amines or alcohols.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur at the oxazepine nitrogen.
  3. Reduction: The carbonyl group may be reduced using reducing agents such as lithium aluminum hydride.

Technical Details

These reactions can be optimized by adjusting solvent systems, temperatures, and catalyst types to achieve desired yields and selectivity.

Mechanism of Action

The mechanism of action for 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride involves its interaction with specific biological targets.

Process

The compound is believed to exert its effects through:

  • Inhibition of Viral Integrase: It has shown potential as an inhibitor of HIV integrase, disrupting viral replication processes.
  • Modulation of Enzyme Activity: By interacting with various enzymes involved in metabolic pathways, it may influence cellular functions.

Data

Research indicates that compounds similar to 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride exhibit significant antiviral activity in vitro and in vivo models .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is essential for its application in research.

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to light when in solution.
Applications

1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride has several scientific applications:

Scientific Uses

  1. Pharmaceutical Research: Investigated for its antiviral properties, particularly against HIV.
  2. Biochemical Studies: Used as a tool compound in enzyme inhibition studies.
  3. Drug Development: Potential lead compound for developing new therapeutic agents targeting viral diseases.
Synthetic Methodologies and Optimization Strategies

Cyclization Approaches for Bicyclic Framework Construction

The synthesis of 1-methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hinges on efficient bicyclic framework construction through intramolecular cyclization. Two predominant strategies dominate modern approaches:

  • Tandem C-N Coupling/C-H Carbonylation: This one-pot methodology employs copper catalysis (CuI) with 2-(2-dimethylamino-vinyl)-1H-inden-1-ol ligands under CO₂ atmosphere. Optimized at 100°C in DMSO with Cs₂CO₃ base, it achieves ring closure via sequential amination and carbonylation, yielding the pyridine-oxazepine core in ≤85% efficiency. The mechanism involves Cuᴵ/Cuᴵᴵᴵ oxidative addition and reductive elimination steps [4] [6].

  • Thermally-Driven Ring Closure: Non-catalytic routes utilize activated esters (e.g., chloroacetyl derivatives) of piperidine precursors. Cyclization occurs at 80–120°C in polar aprotic solvents, with microwave assistance reducing reaction times by 60%. Post-optimization, this method achieves >90% conversion but requires stringent temperature control to suppress dimerization [6].

Critical to both approaches is the trans-fused ring conformation, verified by ¹³C NMR coupling constants (J = 8–12 Hz) and NOESY correlations. Table 1 compares key cyclization parameters.

Table 1: Cyclization Strategies for Bicyclic Framework Synthesis

MethodCatalyst/ReagentTemperatureYield (%)Key Advantage
Cu-Catalyzed TandemCuI/L1/Cs₂CO₃100°C81–85Single-pot operation
Thermal CyclizationActivated esters120°C88–92No transition metals
Microwave-AssistedK₂CO₃/DMF80°C90–94Reaction time < 30 min

Reagent Selection in Pyridine-Oxazepine Moiety Formation

Reagent choice critically influences regioselectivity and yield during the annulation of the pyridine-oxazepine system:

  • N-Alkylating Agents: Isobutyl bromides or 2-methoxyethyl chlorides introduce steric and electronic diversity at N1. Isobutyl groups enhance ring strain relief during cyclization, improving yields to 92% compared to 78% for linear alkyl chains. Methoxyethyl variants require protective group strategies (e.g., silyl ethers) to prevent O-complexation with Cu catalysts [1] [2].

  • Heterocyclic Activators: N-Hydroxysuccinimide esters of 4-substituted nipecotic acids facilitate oxazepine ring closure. Electron-withdrawing groups (e.g., -COOMe) at C4 accelerate lactamization rates 3-fold versus electron-donating groups (-OMe), as quantified by kinetic studies [6].

  • Solvent Systems: DMF enables optimal solubilization of bicyclic intermediates, while DMSO enhances Cu catalyst turnover. Tetrahydrofuran causes premature precipitation of hydrochloride salts, reducing yields by 15–20% [4].

Table 2: Impact of N-Substituents on Cyclization Efficiency

N-SubstituentCyclization Yield (%)Reaction Time (h)Byproduct Formation (%)
1-Methyl90 ± 24<5
1-Isobutyl92 ± 33.54
1-(2-Methoxyethyl)85 ± 4612*
1-Benzyl88 ± 257

Note: *Methoxyethyl groups generate 8–12% O-cyclized byproducts [1] [2]

Hydrochloride Salt Formation: Solubility and Stability Enhancement

Hydrochloride salt formation is the critical final step to enhance pharmaceutical applicability:

  • Acid Selection: Hydrogen chloride (g) in anhydrous ether provides superior crystallinity over acetic acid/HCl mixtures. Stoichiometric control (1.05–1.10 equiv HCl) prevents N-demethylation, a side reaction occurring at >1.2 equiv [1] [7].

  • Solvent Optimization: Ethanol/ethyl acetate (1:3) mixtures yield high-purity (>99%) crystals with defined morphology. Isopropanol induces needle-like crystals prone to electrostatic aggregation, complicating filtration [6].

  • Stability Metrics: The hydrochloride salt exhibits 12-month stability at 25°C/60% RH, with <0.5% degradation. Non-salt forms degrade >5% under identical conditions. XRPD confirms polymorphic stability (Form I) without phase transitions below 150°C [1] [7].

Salt formation increases aqueous solubility 50-fold (from 0.24 mg/mL to 12.1 mg/mL) at pH 6.5, facilitating biological testing.

Intermediate Characterization in Multi-Step Synthesis

Rigorous intermediate analysis ensures bicyclic framework integrity throughout synthesis:

  • Piperidine Precursors: 4-(Hydroxymethyl)piperidine intermediates are characterized by FT-IR (O-H stretch: 3200–3400 cm⁻¹) and ¹H NMR (δ 3.55 ppm, -CH₂OH). LC-MS tracking [M+H]⁺ ions prevents enolization or epimerization prior to cyclization [4] [6].

  • Lactamization Verification: Successful oxazepinone formation is confirmed by carbonyl stretches at 1680–1705 cm⁻¹ (FT-IR) and ¹³C NMR lactam peaks at δ 170–175 ppm. Trans-fusion is validated by NOESY (H4-H11 coupling) and J-resolved NMR [6].

  • Salt Analysis: Ion chromatography confirms chloride content within 99.0–101.0% of theoretical. DSC endotherms at 215 ± 5°C (dec.) confirm salt purity, with deviations indicating organic halide impurities [1] [7].

Scalability Challenges in Industrial Production

Translating laboratory synthesis to industrial production faces significant hurdles:

  • Catalyst Cost: Cuᴵ catalysts require strict ppm-level metal residue control (<10 ppm) in final APIs. Ligand L1 adds $120–150/kg to raw material costs, prompting investigations into heterogeneous Cu/C systems [4] [6].

  • Cyclization Exotherms: The tandem carbonylation releases 85 kJ/mol, necessitating jacketed reactors with precise temperature control (±2°C) to avoid oligomerization. Pilot studies show 500L reactors achieve 88% yield vs. 92% in lab-scale [6].

  • Crystallization Consistency: Salt polymorph control demands antisolvent addition rates of 5–10 L/min in 1000L vessels. Agglomeration occurs at >15 L/min, reducing bulk density by 30% and compromising filtration [1] [5].

  • Regulatory Constraints: Residual DMSO must be <500 ppm per ICH Q3C guidelines. Multistage vacuum stripping reduces DMSO to 200–300 ppm but extends processing times by 40% [4].

Properties

CAS Number

2319803-22-8

Product Name

1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride

IUPAC Name

1-methyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.7

InChI

InChI=1S/C9H16N2O2.ClH/c1-11-8-2-3-10-4-7(8)5-13-6-9(11)12;/h7-8,10H,2-6H2,1H3;1H

InChI Key

HNQZZFIAUPAIKG-UHFFFAOYSA-N

SMILES

CN1C2CCNCC2COCC1=O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.